

# GSK864 in the Landscape of Pan-IDH1 Inhibitors: A Comparative Guide

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Compound of Interest				
Compound Name:	GSK864			
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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of **GSK864** with other prominent pan-inhibitors of mutant isocitrate dehydrogenase 1 (IDH1). The information is supported by experimental data to facilitate informed decisions in research and development.

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a hallmark of several cancers, including acute myeloid leukemia (AML), glioma, and cholangiocarcinoma. These mutations confer a neomorphic enzymatic activity, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG), which plays a crucial role in tumorigenesis. Consequently, the development of inhibitors targeting mutant IDH1 has become a significant therapeutic strategy. **GSK864** is an allosteric inhibitor of mutant IDH1, demonstrating potency against various IDH1 mutations. This guide compares its efficacy with other notable pan-IDH1 inhibitors, namely lvosidenib (AG-120) and BAY-1436032, based on available preclinical data.

#### **Biochemical Potency: A Head-to-Head Comparison**

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the biochemical IC50 values of **GSK864**, Ivosidenib, and BAY-1436032 against the most common IDH1-R132H mutation. This data is extracted from a study that directly compared these inhibitors under the same experimental conditions, providing a reliable basis for comparison.



Inhibitor	Target	IC50 (nM)
GSK864	IDH1-R132H	15.2[1]
Ivosidenib (AG-120)	IDH1-R132H	12[2]
BAY-1436032	IDH1-R132H	15[3][4]

Data from "Differentiating Inhibition Selectivity and Binding Affinity of Isocitrate Dehydrogenase 1 Variant Inhibitors".

**GSK864** also exhibits potent inhibition against other IDH1 R132 mutations, with reported IC50 values of 8.8 nM for R132C and 16.6 nM for R132G[1].

### Cellular Activity: Inhibition of 2-HG Production

The primary function of mutant IDH1 inhibitors in a cellular context is to reduce the production of the oncometabolite 2-HG. The following table presents the half-maximal effective concentration (EC50) or IC50 values for the inhibition of 2-HG in cellular assays.

Inhibitor	Cell Line	IDH1 Mutation	Cellular IC50/EC50 (nM)
GSK864	HT1080	R132C	320 (EC50)[1]
Ivosidenib (AG-120)	HT1080	R132C	7.5 (IC50)
BAY-1436032	HT1080	R132C	135 (IC50)

Data compiled from multiple sources, which may account for variations in experimental conditions.

## In Vivo Efficacy: Preclinical Animal Models

Preclinical studies in animal models provide valuable insights into the potential therapeutic efficacy of these inhibitors.

**GSK864**: In a mouse xenograft model of human AML with IDH1 mutations, intraperitoneal administration of **GSK864** led to a reduction in leukemic blasts[1]. A study in CD-1 mice



demonstrated that significant concentrations of **GSK864** were maintained in peripheral blood for up to 24 hours following a dose of 213 mg/kg[1].

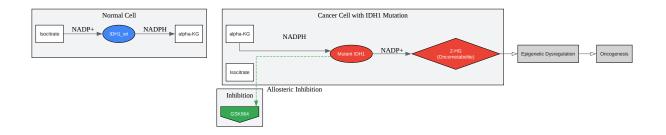
BAY-1436032: Oral administration of BAY-1436032 in patient-derived xenograft (PDX) models of IDH1-mutant AML resulted in the clearance of leukemic blasts, induction of myeloid differentiation, depletion of leukemic stem cells, and prolonged survival[3][4].

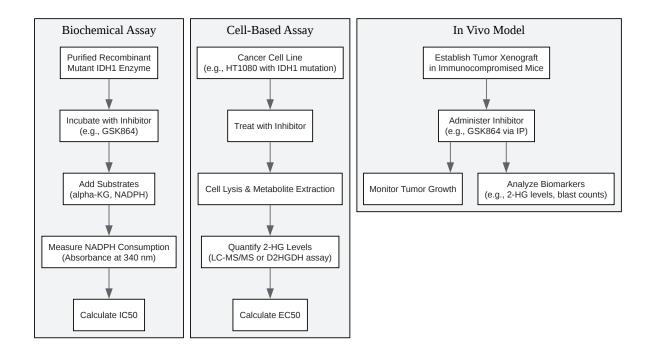
Ivosidenib (AG-120): In a mouse xenograft model using HT1080 cells, oral administration of Ivosidenib led to a significant reduction in tumor 2-HG levels.

#### Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and experimental procedures, the following diagrams are provided.









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